molecular formula C18H17ClN2O2 B11195429 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11195429
M. Wt: 328.8 g/mol
InChI Key: SMFLTXUPEWBDQD-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a benzamide derivative featuring a 5-chloroindole moiety linked via an ethyl group to a 2-methoxybenzamide scaffold. The 5-chloro substitution on the indole ring and the 2-methoxy group on the benzamide are critical for modulating electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-17-5-3-2-4-14(17)18(22)20-9-8-12-11-21-16-7-6-13(19)10-15(12)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

SMFLTXUPEWBDQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

5-Chloro-2-Methoxy-N-[2-(5-Methoxy-1H-Indol-3-yl)-Ethyl]-Benzamide
  • Structure : Differs by an additional 5-methoxy group on the indole ring (vs. 5-chloro in the target compound).
  • Properties : Molecular weight 358.82 (C₁₉H₁₉ClN₂O₃), higher lipophilicity (XLogP3 ~4.5) compared to the target compound due to the methoxy group .
  • Significance : Methoxy groups enhance metabolic stability but may reduce binding affinity to targets requiring halogen interactions .
3-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide
  • Structure : Chloro substitution at the benzamide’s meta position and a methyl group on the indole.
  • Properties : Molecular weight 324.8 (C₁₈H₁₇ClN₂O), reduced polarity compared to the target compound.
  • Application : Methyl groups on indole improve membrane permeability but may alter receptor selectivity .

Variations in the Benzamide Scaffold

N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide
  • Structure : Replaces the indole-ethyl group with a benzothiazole ring.
  • Properties : Molecular weight 316.78 (C₁₆H₁₂ClN₂O₂S), higher rigidity due to the benzothiazole core.
Metoclopramide (4-Amino-5-Chloro-N-(2-(Diethylamino)Ethyl)-2-Methoxybenzamide)
  • Structure: Adds a diethylaminoethyl chain and an amino group to the benzamide.
  • Pharmacology : Approved antiemetic; inhibits dopamine D₂ and serotonin 5-HT₃ receptors.
  • Metabolism : Primarily metabolized by CYP2D6, with a bioavailability of 30–100% .

Sulfonylurea Analogs (e.g., Glyburide)

  • Structure : 5-Chloro-N-(2-{4-[(Cyclohexylcarbamoyl)Sulfamoyl]Phenyl}Ethyl)-2-Methoxybenzamide.
  • Pharmacology : Stimulates insulin secretion via pancreatic β-cell K⁺ channel inhibition.
  • Regulatory Status : Used in gestational diabetes but classified as FDA Category C due to fetal risks .

Physicochemical and Pharmacokinetic Data Table

Compound Name Molecular Weight Key Substituents Melting Point (°C) LogP Therapeutic Use
Target Compound 328.79 5-Chloroindole, 2-methoxybenzamide N/A ~3.9 Under investigation
5-Chloro-2-Methoxy-N-[2-(5-Methoxy...] 358.82 5-Methoxyindole N/A ~4.5 Research compound
Metoclopramide 299.80 Diethylaminoethyl, amino 147–150 2.1 Antiemetic
Glyburide 494.0 Sulfonylurea, cyclohexyl 169–173 4.3 Antidiabetic
N-(5-Chloro-4-Methyl-1,3-Benzothiazol...) 316.78 Benzothiazole, 4-methyl N/A ~3.2 Antimicrobial/antitumor research

Key Research Findings

  • Metabolic Stability : Indole-containing analogs show variable CYP450 metabolism; for example, metoclopramide is metabolized by CYP2D6, while glyburide undergoes hepatic sulfonylurea cleavage .
  • Biological Activity : Benzothiazole analogs (e.g., N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide) demonstrate promising in vitro cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ ~10 μM) .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClN2O2C_{17}H_{16}ClN_{2}O_{2} with a molecular weight of 333.22 g/mol. The compound features an indole ring substituted with a chlorine atom and an ethyl linkage to a methoxybenzamide moiety.

Structural Representation

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₂O₂
Molecular Weight333.22 g/mol
InChI KeyYYBFUBFPTDNHEG-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the indole structure, including this compound. Specifically, the compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains).

Minimum Inhibitory Concentration (MIC) Results:

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)<1.00
E. coliInactive
Candida albicans7.80

These results indicate that the compound is particularly effective against MRSA, which poses a significant challenge in clinical settings due to its antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial biofilm formation and inhibition of cell wall synthesis. The compound's structural analogs have been shown to disrupt the regulation of stress responses in bacteria, leading to increased susceptibility to antibiotics.

Case Studies and Research Findings

  • Study on Antibacterial Activity:
    A study evaluated the antibacterial activity of several indole derivatives, including this compound, against S. aureus. The findings demonstrated that this compound has one of the lowest MIC values reported for similar compounds, suggesting its potential as a lead candidate for further development.
  • In Vivo Studies:
    In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate promising absorption and distribution profiles, although further research is required to assess its safety and efficacy in long-term use.

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